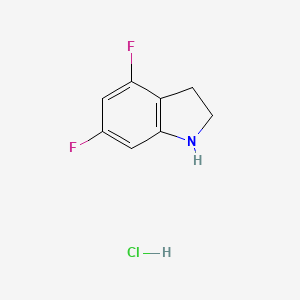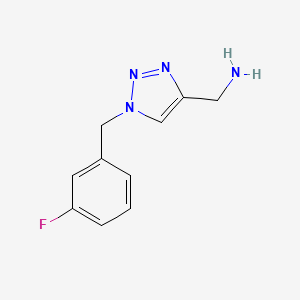
4,6-Difluorindolin-Hydrochlorid
Übersicht
Beschreibung
4,6-Difluoroindoline hydrochloride: is a chemical compound with the molecular formula C8H8ClF2N and a molecular weight of 191.6 g/mol . It is a derivative of indoline, featuring two fluorine atoms at the 4 and 6 positions on the benzene ring and a hydrochloride group attached to the nitrogen atom in the indoline ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,6-Difluoroindoline hydrochloride is used as a key building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study the effects of fluorinated indoline derivatives on biological systems, including their potential as enzyme inhibitors and receptor ligands .
Medicine: The compound’s unique structure makes it a valuable candidate for drug development, particularly in the design of novel therapeutics targeting specific molecular pathways .
Industry: 4,6-Difluoroindoline hydrochloride is also used in the development of organic semiconductors and nanotechnology applications, where its electronic properties are exploited .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoroindoline hydrochloride typically involves the fluorination of indoline derivatives. One common method includes the electrophilic fluorination of indole using reagents such as trifluoromethyl hypofluorite (CF3OF) or cesium fluoroxysulfate (CsOSO3F) . The reaction conditions often involve low temperatures and specific solvents like methanol or acetonitrile to achieve high yields of the desired fluorinated indoline derivatives .
Industrial Production Methods: These methods typically involve the use of continuous flow reactors and optimized reaction conditions to ensure high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Difluoroindoline hydrochloride can undergo various chemical reactions, including:
Electrophilic Substitution: The fluorine atoms on the benzene ring can participate in electrophilic substitution reactions, leading to the formation of various substituted indoline derivatives.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the positions adjacent to the fluorine atoms.
Common Reagents and Conditions:
Electrophilic Fluorination: Reagents such as trifluoromethyl hypofluorite (CF3OF) and cesium fluoroxysulfate (CsOSO3F) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include various fluorinated indoline derivatives, which can be further functionalized for specific applications .
Wirkmechanismus
The mechanism of action of 4,6-Difluoroindoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways and molecular interactions depend on the specific application and the nature of the target molecule .
Vergleich Mit ähnlichen Verbindungen
- 4-Fluoroindoline hydrochloride
- 6-Fluoroindoline hydrochloride
- 2,3-Difluoroindoline hydrochloride
Comparison: 4,6-Difluoroindoline hydrochloride is unique due to the presence of two fluorine atoms at the 4 and 6 positions, which can significantly alter its electronic properties and reactivity compared to other fluorinated indoline derivatives . This unique substitution pattern can lead to different biological activities and applications, making it a valuable compound for various research and industrial purposes .
Eigenschaften
IUPAC Name |
4,6-difluoro-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOHUXUMZLPCPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1464934.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
![1-[2-Chloro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1464939.png)

![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)
